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Introduction

This technical guide provides a comprehensive overview of the spectral data for 6-Methyl-4-
octanol (CAS No. 66793-82-6), a branched aliphatic alcohol.[1] The information presented
herein is intended for researchers, scientists, and professionals in drug development and
chemical analysis who require detailed spectroscopic information for compound identification,
characterization, and quality control. This document summarizes nuclear magnetic resonance
(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Due to the limited availability of experimentally derived spectra for 6-Methyl-4-octanol in public
databases, this guide presents predicted NMR data alongside experimental IR and mass
spectrometry data for a closely related isomer, 5-Methyl-4-octanol. This comparative approach
offers valuable insights into the expected spectral characteristics of 6-Methyl-4-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the predicted *H and 3C NMR spectral
data for 6-Methyl-4-octanol.

Table 1: Predicted *H NMR Spectral Data for 6-Methyl-4-octanol
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.6 m 1H H-4
~1.5-1.2 m 11H CH, CHz
~0.9 m 9H CHs

Note: This data is predicted and should be used as a reference. Actual experimental values
may vary.

Table 2: Predicted 3C NMR Spectral Data for 6-Methyl-4-octanol

Chemical Shift (ppm) Carbon Atom
~72 C-4

~40 C-5

~35 C-6

~30 C-3

~29 C-7

~23 C-2

~20 C-8

~14 C-1

~12 C-6' (methyl)

Note: This data is predicted and should be used as a reference. Actual experimental values
may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following data is for the isomer 5-Methyl-4-octanol and is representative of the expected
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spectrum for a branched aliphatic alcohol. Alcohols typically exhibit a strong, broad absorption

band corresponding to the O-H stretching vibration and C-O stretching vibrations.[2]

Table 3: IR Spectral Data for 5-Methyl-4-octanol

Wavenumber (cm~?)

Description of Vibration

~3350 (broad)

O-H stretch

~2960, ~2930, ~2870

C-H stretch (alkane)

~1460

C-H bend

~1120

C-O stretch

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The

following data is for the isomer 5-Methyl-4-octanol.

Table 4. Mass Spectrometry Data (Electron lonization) for 5-Methyl-4-octanol

m/z Relative Intensity (%) Proposed Fragment
144 <1 [M]* (Molecular lon)
101 20 M - CsH7]*

87 100 [M - CaHo]*

73 30 [CaHsO]*

59 40 [C3H7O]*

45 50 [C2H50]*

Note: Data is for the isomer 5-Methyl-4-octanol, obtained from the NIST WebBook.[3]
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.
4.1 NMR Spectroscopy

A sample of the compound (typically 5-20 mg for *H NMR and 20-50 mg for 13C NMR) is
dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCIs).[4]
The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.[5][6]
The spectrum is acquired on an NMR spectrometer, with the deuterium signal from the solvent
used for locking and shimming to optimize the magnetic field homogeneity.[7]

4.2 Infrared (IR) Spectroscopy

For a liquid sample like 6-Methyl-4-octanol, the IR spectrum can be obtained by placing a
drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly on the ATR crystal.[9] A background spectrum is typically run first
and automatically subtracted from the sample spectrum.[10]

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile compounds like 6-Methyl-4-octanol.[11] A dilute
solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected
into the gas chromatograph.[12] The sample is vaporized and separated based on its boiling
point and interactions with the GC column. The separated components then enter the mass
spectrometer, where they are ionized (typically by electron ionization), and the resulting ions
are detected.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
liquid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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